molecular formula C10H12Cl4 B12007614 5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane CAS No. 62990-21-0

5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane

Cat. No.: B12007614
CAS No.: 62990-21-0
M. Wt: 274.0 g/mol
InChI Key: NKVPORTUSHMWBV-UHFFFAOYSA-N
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Description

5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane is a complex organic compound with the molecular formula C10H12Cl4. It is characterized by its unique tricyclic structure, which includes four chlorine atoms attached to the carbon framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane typically involves the reaction of tricyclo[7.1.0.0(4,6)]decane with chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and often requires the use of a catalyst to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where tricyclo[7.1.0.0(4,6)]decane is exposed to chlorine gas in a reactor. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various chlorinated or oxygenated compounds .

Scientific Research Applications

5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[7.1.0.0(4,6)]decane: The parent compound without chlorine atoms.

    8-Methoxytetracyclo[7.1.0.0(2,4).0(5,7)]decane: A similar compound with a methoxy group.

    Pentacyclo[5.3.0.0(2,6).0(3,5).0(8,10)]decane: A related compound with a different ring structure

Uniqueness

5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane is unique due to its specific arrangement of chlorine atoms and its tricyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

62990-21-0

Molecular Formula

C10H12Cl4

Molecular Weight

274.0 g/mol

IUPAC Name

5,5,10,10-tetrachlorotricyclo[7.1.0.04,6]decane

InChI

InChI=1S/C10H12Cl4/c11-9(12)5-1-2-6-8(10(6,13)14)4-3-7(5)9/h5-8H,1-4H2

InChI Key

NKVPORTUSHMWBV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2(Cl)Cl)CCC3C1C3(Cl)Cl

Origin of Product

United States

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